5-Clmaa
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Overview
Description
(Z)-5-Chloro-4-oxo-2-hexenedioic acid is an organic compound with a unique structure characterized by a chlorine atom, a keto group, and a double bond in a specific geometric configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Chloro-4-oxo-2-hexenedioic acid typically involves the chlorination of 4-oxo-2-hexenedioic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
Industrial production methods for (Z)-5-Chloro-4-oxo-2-hexenedioic acid may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-Chloro-4-oxo-2-hexenedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced derivatives.
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-Chloro-4-oxo-2-hexenedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for understanding biological pathways and mechanisms.
Medicine
In medicine, (Z)-5-Chloro-4-oxo-2-hexenedioic acid is investigated for its potential therapeutic properties. Its derivatives may have applications in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism of action of (Z)-5-Chloro-4-oxo-2-hexenedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(E)-5-Chloro-4-oxo-2-hexenedioic acid: The geometric isomer with different spatial arrangement.
4-Oxo-2-hexenedioic acid: The parent compound without the chlorine atom.
5-Chloro-2-hexenedioic acid: A similar compound lacking the keto group.
Uniqueness
(Z)-5-Chloro-4-oxo-2-hexenedioic acid is unique due to its specific (Z)-configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, interaction with biological targets, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-5-chloro-4-oxohex-2-enedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO5/c7-5(6(11)12)3(8)1-2-4(9)10/h1-2,5H,(H,9,10)(H,11,12)/b2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSZJXOTAAUHEL-UPHRSURJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)C(C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)C(C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114435-26-6 |
Source
|
Record name | 5-Chloromaleylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114435266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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